molecular formula C18H14BrNO2 B14390148 Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate CAS No. 88345-85-1

Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate

Cat. No.: B14390148
CAS No.: 88345-85-1
M. Wt: 356.2 g/mol
InChI Key: CHAVHNJDCJMTPD-UHFFFAOYSA-N
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Description

Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate typically involves the bromination of 2-phenylpyridine followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with phenyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Coupling: Complex structures formed by coupling with other aromatic compounds.

Scientific Research Applications

Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of organic electronic materials.

    Biological Studies: It serves as a probe or ligand in various biological assays.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate is unique due to the combination of its bromine atom, phenyl groups, and ester functionality, which confer specific reactivity and binding properties not found in the similar compounds listed above.

Properties

CAS No.

88345-85-1

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

phenyl 5-bromo-2-phenyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H14BrNO2/c19-15-11-12-17(14-7-3-1-4-8-14)20(13-15)18(21)22-16-9-5-2-6-10-16/h1-13,17H

InChI Key

CHAVHNJDCJMTPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(=CN2C(=O)OC3=CC=CC=C3)Br

Origin of Product

United States

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